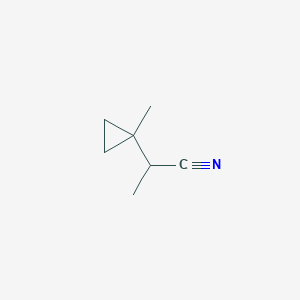
2-(1-Methylcyclopropyl)propanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Transition Metal Complexes and Rearrangements
One application of methylenecyclopropanes (MCPs), closely related to 2-(1-Methylcyclopropyl)propanenitrile, involves their role in transition metal complex chemistry. Herrmann et al. (1983) explored the rearrangement reactions of diazoalkanes, leading to the synthesis of alkylidenamido and isocyanato complexes through metal-centered processes. This research highlights the potential of MCPs in synthesizing complex metallo-organic structures and understanding metal-mediated reaction mechanisms (Herrmann et al., 1983).
Organic Synthesis and Reaction Mechanisms
Shi et al. (2012) documented significant advancements in the Lewis or Brønsted acid-mediated reactions of MCPs. Their work demonstrated how the strained MCPs serve as versatile building blocks in organic synthesis, facilitating a variety of ring-opening reactions. This research opens up new pathways for synthesizing complex organic molecules, including cyclobutanones and indenes, leveraging the unique reactivity of MCPs (Shi et al., 2012).
Polymer Science
In the field of polymer science, Moszner et al. (2003) reported on the radical homopolymerization of cyclic monomers derived from MCPs, leading to polymers with unique properties. This study illustrates the potential of MCPs in creating new polymeric materials with specific thermal and mechanical characteristics, paving the way for innovative applications in materials science (Moszner et al., 2003).
Heterocyclic Compound Synthesis
The synthesis and application of heterocyclic compounds derived from MCPs have been explored, with significant implications for medicinal chemistry. Behbehani et al. (2011) utilized 2-arylhydrazononitriles, closely related to this compound, to prepare a wide variety of heterocyclic substances exhibiting promising antimicrobial activities. This research underscores the importance of MCP derivatives in developing new pharmaceuticals and exploring their biological activities (Behbehani et al., 2011).
Agricultural Applications
Finally, in the agricultural sector, Blankenship and Dole (2003) reviewed the application of 1-Methylcyclopropene (1-MCP), a compound structurally similar to this compound, highlighting its role in inhibiting ethylene action in fruits and vegetables. This research provides valuable insights into how MCP derivatives can be used to extend the shelf life of agricultural produce, contributing to food preservation technology (Blankenship & Dole, 2003).
Propiedades
IUPAC Name |
2-(1-methylcyclopropyl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N/c1-6(5-8)7(2)3-4-7/h6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKIUUSTYUSWCDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1(CC1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
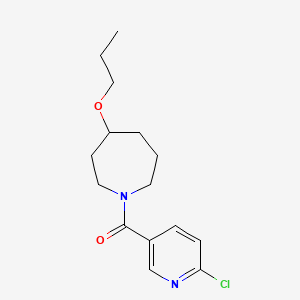
![2-[[4-(Dibutylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687644.png)

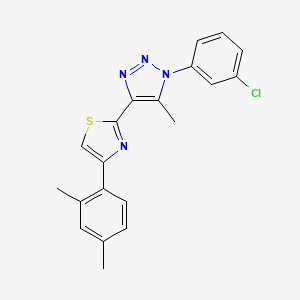
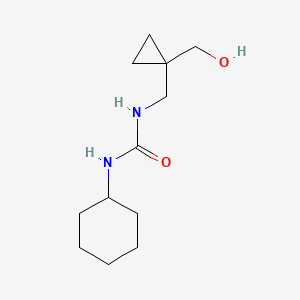
![4-{[1-(2-fluorobenzoyl)piperidin-4-yl]methoxy}-N-isopropylbenzamide](/img/no-structure.png)
![1-(6-Chloro-2-pyridinyl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine](/img/structure/B2687651.png)
![N-(1-cyanocycloheptyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B2687652.png)
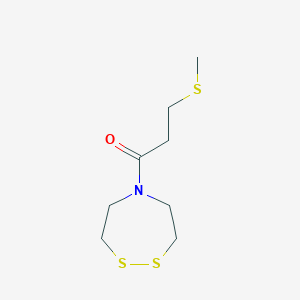
![diethyl 1-[2-(3-methoxyphenyl)-2-oxoethyl]-1H-pyrazole-3,5-dicarboxylate](/img/structure/B2687655.png)
![N-(2-(6-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2687660.png)


![N-[(2S)-1-Oxo-1-piperidin-1-ylpropan-2-yl]prop-2-enamide](/img/structure/B2687665.png)
